molecular formula C12H11BrN6 B2586187 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile CAS No. 2415491-94-8

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile

Cat. No. B2586187
CAS RN: 2415491-94-8
M. Wt: 319.166
InChI Key: GNXYOSQNMQYPGE-UHFFFAOYSA-N
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Description

The compound “3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom, an azetidine ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general structures of its constituent parts. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The bromine atom is attached to the pyrazole ring. The azetidine ring, a four-membered ring with one nitrogen atom, is attached to the pyrazole ring via a methylene (-CH2-) group. The pyrazine ring, a six-membered ring with two nitrogen atoms, is attached to the azetidine ring, and the nitrile group (-C≡N) is attached to the pyrazine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The bromine atom could potentially undergo substitution reactions. The nitrile group could undergo addition reactions or be hydrolyzed to a carboxylic acid. The nitrogen atoms in the pyrazole, azetidine, and pyrazine rings could potentially act as nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be a solid at room temperature . The presence of the nitrile group, the bromine atom, and the nitrogen atoms in the rings would make the compound polar, suggesting that it would be soluble in polar solvents .

Safety and Hazards

This compound is likely to be hazardous. Similar compounds have been classified as hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye damage, and specific target organ toxicity . They may also be harmful if swallowed .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, its reactivity, and its potential biological activities. Given the wide range of biological activities exhibited by similar compounds , this compound could potentially be a useful starting point for the development of new drugs.

properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6/c13-10-4-17-19(8-10)7-9-5-18(6-9)12-11(3-14)15-1-2-16-12/h1-2,4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXYOSQNMQYPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile

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